molecular formula C17H14ClN3O3 B7714438 N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7714438
M. Wt: 343.8 g/mol
InChI Key: GEVREZCRPARAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as OPA-15406, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in a variety of applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. This inhibition can lead to a variety of effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. In vivo studies have shown that N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can have effects on a variety of physiological systems, including the cardiovascular, respiratory, and nervous systems.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It has also been found to have activity against a variety of targets, making it a versatile tool for studying cellular signaling pathways and other physiological processes.
One limitation of N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound. Additionally, its effects on different physiological systems can make it difficult to isolate specific effects in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is its potential use in the development of new drugs. N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have activity against a variety of targets, making it a promising candidate for the development of new drugs.
Another area of interest is further elucidation of its mechanism of action. Understanding how N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide interacts with enzymes and receptors can provide insight into how cellular signaling pathways are regulated.
Finally, there is potential for N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to be used in the development of new research tools. Its unique properties make it a useful tool for studying a variety of physiological processes, and further research can lead to the development of new applications for this compound.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the reaction of 2-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form the desired product. The synthesis of N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in drug discovery and development. N-(2-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have activity against a variety of targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)12-6-2-5-9-15(12)23-10-16(22)20-14-8-4-3-7-13(14)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVREZCRPARAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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